molecular formula C22H17N3O5 B601239 (Z)-Azoxystrobin CAS No. 143130-94-3

(Z)-Azoxystrobin

Cat. No.: B601239
CAS No.: 143130-94-3
M. Wt: 403.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Azoxystrobin is a systemic fungicide belonging to the strobilurin chemical class. It is widely used in agriculture to protect crops from a broad spectrum of fungal diseases. The compound is known for its ability to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Azoxystrobin involves several key steps:

    Preparation of the intermediate: The synthesis begins with the preparation of methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate.

    Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.

    Final modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Azoxystrobin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

(Z)-Azoxystrobin has several scientific research applications:

    Agriculture: It is extensively used to protect crops from fungal diseases, improving yield and quality.

    Biology: The compound is studied for its effects on fungal physiology and mitochondrial function.

    Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans and animals.

    Industry: this compound is used in the development of new fungicides and agrochemicals.

Mechanism of Action

(Z)-Azoxystrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting ATP synthesis. This leads to energy depletion and cell death in the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: Another strobilurin fungicide with a similar mode of action.

    Trifloxystrobin: Known for its broad-spectrum activity against various fungal pathogens.

    Kresoxim-methyl: Used in agriculture for its protective and curative properties.

Uniqueness

(Z)-Azoxystrobin is unique due to its high systemic activity, long-lasting protection, and broad-spectrum efficacy. It is also known for its favorable environmental profile, with low toxicity to non-target organisms and minimal impact on the ecosystem.

Properties

IUPAC Name

methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348332
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143130-94-3
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical techniques are commonly used to determine the presence and quantity of (Z)-azoxystrobin in azoxystrobin formulations?

A1: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique used for the simultaneous determination of azoxystrobin and its impurity this compound in pesticide formulations. [] This method offers good accuracy, precision, and selectivity for quality control purposes. []

Q2: Why is it important to control the levels of this compound in azoxystrobin products?

A2: Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for impurities like this compound in pesticide formulations containing azoxystrobin. [] This is likely due to potential safety and efficacy concerns. By utilizing methods like HPLC-DAD, manufacturers can ensure their products comply with these regulations. []

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